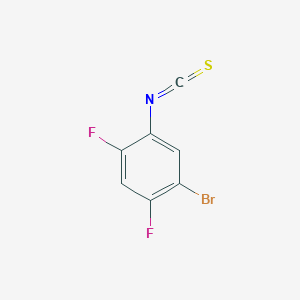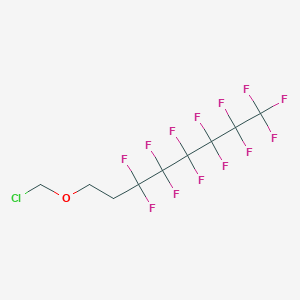
8-(Chloromethoxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Chloromethoxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane is a fluorinated organic compound characterized by the presence of a chloromethoxy group attached to a highly fluorinated carbon chain. This compound is notable for its unique chemical properties, which include high thermal stability, resistance to chemical reactions, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Chloromethoxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane typically involves the chloromethylation of a fluorinated alcohol. The process can be carried out using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl4). The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain a high-purity product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 8-(Chloromethoxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane primarily undergoes substitution reactions due to the presence of the chloromethoxy group. It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) are commonly used.
Reaction Conditions: These reactions are typically carried out at elevated temperatures (50-100°C) to facilitate the substitution process.
Major Products: The major products of these reactions depend on the nucleophile used. For example, reaction with NaOH would yield a fluorinated alcohol, while reaction with an amine would produce a fluorinated amine derivative.
Scientific Research Applications
8-(Chloromethoxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it a valuable intermediate in the development of novel materials with specific chemical and physical characteristics.
Biology: The compound’s resistance to degradation makes it useful in studying the interactions of fluorinated molecules with biological systems. It can be used to investigate the effects of fluorinated compounds on cell membranes and proteins.
Medicine: Research into fluorinated compounds has shown potential in drug development, particularly in enhancing the metabolic stability and bioavailability of pharmaceuticals.
Industry: The compound is used in the production of specialty coatings, lubricants, and surfactants due to its low surface energy and chemical inertness.
Mechanism of Action
The mechanism of action of 8-(Chloromethoxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane is primarily related to its chemical structure. The highly fluorinated carbon chain imparts significant hydrophobicity and lipophilicity, allowing the compound to interact with lipid membranes and hydrophobic environments. The chloromethoxy group can undergo substitution reactions, enabling the compound to form covalent bonds with various nucleophiles. These interactions can affect the compound’s distribution, metabolism, and excretion in biological systems.
Comparison with Similar Compounds
8-(Bromomethoxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane: Similar in structure but with a bromine atom instead of chlorine. It exhibits similar chemical properties but may have different reactivity due to the difference in halogen size and electronegativity.
8-(Methoxymethoxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane: Contains a methoxymethoxy group instead of chloromethoxy. This compound is less reactive in nucleophilic substitution reactions due to the absence of a good leaving group.
Uniqueness: 8-(Chloromethoxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane is unique due to the presence of the chloromethoxy group, which provides a reactive site for further chemical modifications. The high degree of fluorination imparts exceptional stability and resistance to chemical and thermal degradation, making it suitable for applications where durability is essential.
Properties
Molecular Formula |
C9H6ClF13O |
|---|---|
Molecular Weight |
412.57 g/mol |
IUPAC Name |
8-(chloromethoxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane |
InChI |
InChI=1S/C9H6ClF13O/c10-3-24-2-1-4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)23/h1-3H2 |
InChI Key |
RJTBQXPYYDQZNW-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCl)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


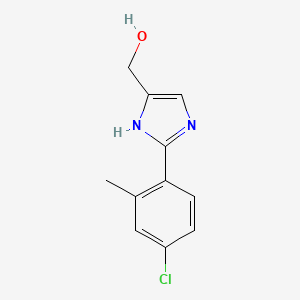

![3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B13685966.png)
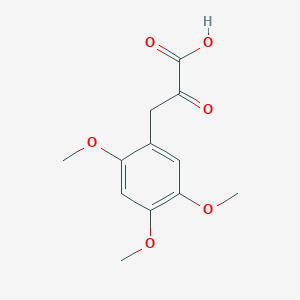
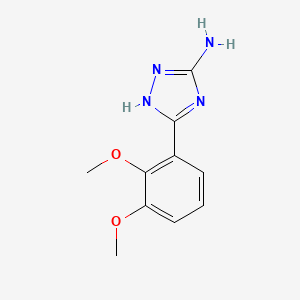
![N-[2-Bromo-4-(tert-butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13685998.png)

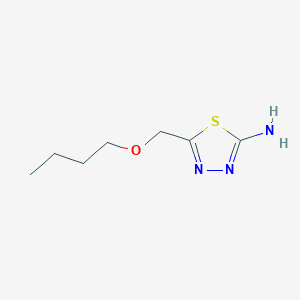
![9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13686007.png)


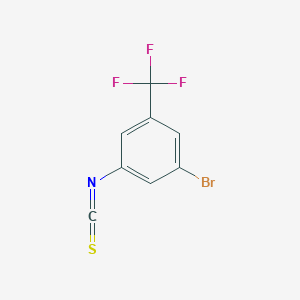
![1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine](/img/structure/B13686034.png)
